

Technical Support Center: Ring-Expansion of Ketones with [1.1.1]Propellane

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Compound of Interest

Compound Name: Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the ring-expansion reaction of ketones with [1.1.1]propellane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the ring-expansion of ketones with [1.1.1]propellane?

The main challenges include the potential for dimerization and oligomerization of the highly strained [1.1.1]propellane, the formation of an undesired epoxide byproduct, and the critical dependence on an appropriate Lewis acid catalyst for reaction initiation.^{[1][2][3]}

Q2: What is the proposed mechanism for this reaction?

The reaction is believed to proceed via an ionic pathway. Initially, the Lewis acid activates the ketone. This is followed by a nucleophilic attack from [1.1.1]propellane on the activated ketone, leading to the formation of a cyclobutyl cation intermediate, driven by the release of ring strain. A subsequent ring-expansion yields the final spirocyclic ketone product.^{[2][3]} Control experiments have been conducted to rule out the involvement of a carbene intermediate.^{[2][3]}

Q3: Is a catalyst necessary for this reaction?

Yes, a catalyst is essential. Control experiments have demonstrated that in the absence of a Lewis acid catalyst, the desired ring-expansion product is not formed, and the starting ketone is

recovered.[\[1\]](#)

Q4: What are the optimal reaction conditions?

The optimal conditions identified for the model reaction between 4-phenylcyclohexanone and [1.1.1]propellane are the use of Scandium triflate ($\text{Sc}(\text{OTf})_3$) as the catalyst in toluene as the solvent at room temperature.[\[1\]](#)

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low or no yield of the desired product	1. Inactive or absent catalyst. [1] 2. Inappropriate choice of catalyst or solvent.[1] 3. Degradation of [1.1.1]propellane.	1. Ensure the use of an active Lewis acid catalyst, such as $\text{Sc}(\text{OTf})_3$. 2. Refer to the catalyst and solvent optimization data. Toluene is generally the preferred solvent. [1] 3. Use a freshly prepared solution of [1.1.1]propellane.
Formation of significant side products	1. Dimerization or oligomerization of [1.1.1]propellane.[1][2][3] 2. Formation of an epoxide byproduct.[1][2][3]	1. The choice of catalyst can influence the extent of propellane dimerization. For instance, $\text{Cu}(\text{OTf})_2$ was found to favor dimerization over the desired reaction.[1] 2. Catalyst selection is crucial; for example, AlCl_3 was observed to produce the epoxide side product, while $\text{Sc}(\text{OTf})_3$ minimized its formation.[1]
Reaction is not proceeding to completion	1. Insufficient equivalents of [1.1.1]propellane. 2. Insufficient reaction time.	1. For some substrates, increasing the equivalents of [1.1.1]propellane may be necessary. For example, some reactions require 1.5 to 4.0 equivalents.[1] 2. The standard reaction time is 12 hours at room temperature.[1]

Experimental Protocols

General Procedure for the Ring-Expansion of Ketones

To a flame-dried reaction vessel, the ketone (0.30 mmol, 1.0 equiv), dry toluene (3.0 mL), and $\text{Sc}(\text{OTf})_3$ (10 mol %) are added. [1.1.1]Propellane (1.2 equiv) is then added, and the reaction

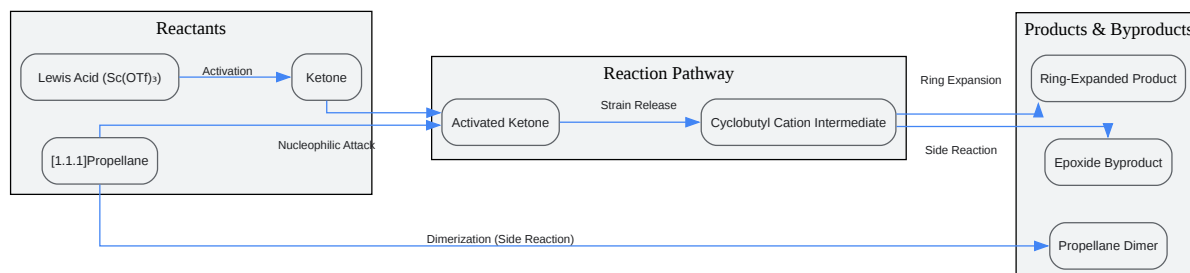
mixture is stirred at room temperature for 12 hours.^[1] Upon completion, the reaction is quenched and purified by standard chromatographic methods.

Catalyst and Solvent Screening Data

The following table summarizes the optimization of reaction conditions for the reaction of 4-phenylcyclohexanone with [1.1.1]propellane.^[1]

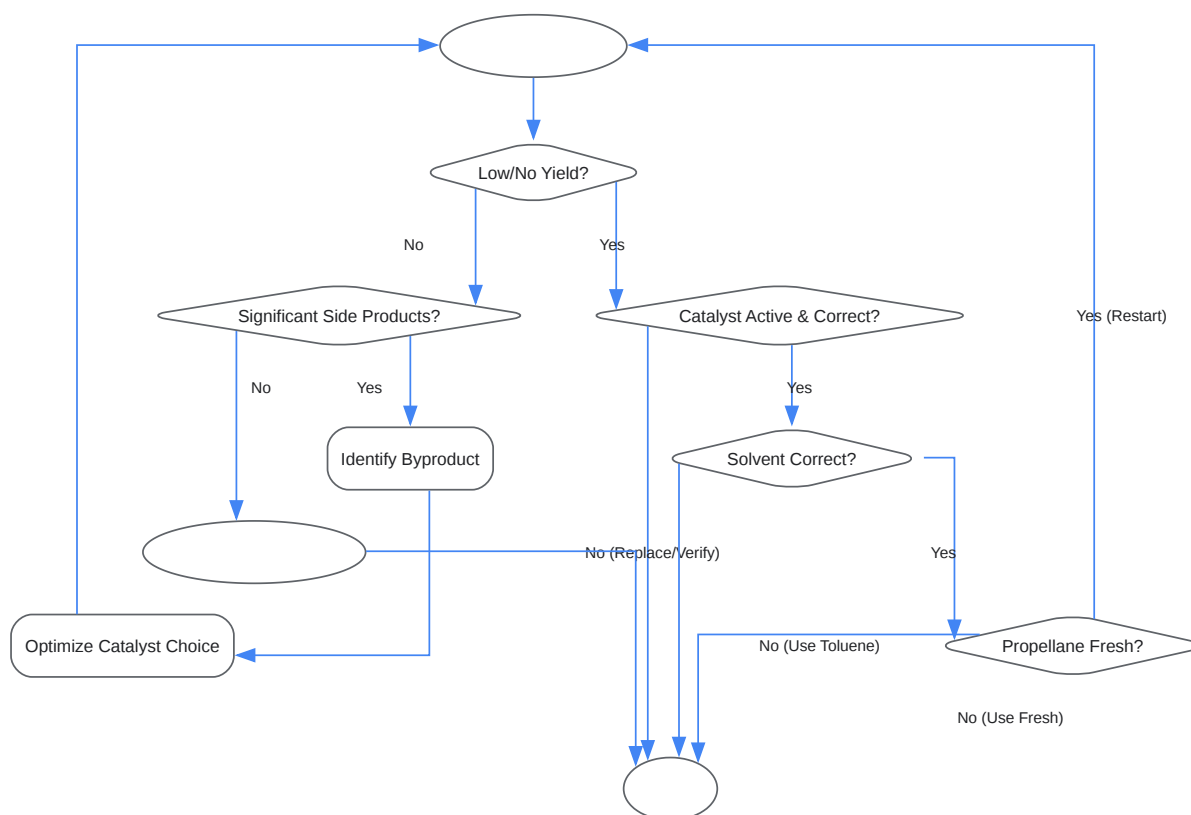
Catalyst (10 mol %)	Solvent	Yield of Product (%)	Yield of Epoxide (%)	Yield of Dimer (%)
BF ₃ ·Et ₂ O	DCM	12	-	-
AlMe ₃	DCM	0	-	-
AlCl ₃	DCM	15	10	-
Zn(OTf) ₂	DCM	0	-	-
ZnCl ₂	DCM	0	-	-
Bi(OTf) ₃	DCM	0	-	-
Cu(OTf) ₂	DCM	0	-	45
Sc(OTf) ₃	DCM	82	5	-
Sc(OTf) ₃	DCE	75	5	-
Sc(OTf) ₃	THF	0	-	-
Sc(OTf) ₃	Toluene	90	trace	-
None	Toluene	0	-	-

Visualizations



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Caption: Proposed reaction mechanism for the Lewis acid-catalyzed ring-expansion of ketones with [1.1.1]propellane.



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Caption: A troubleshooting workflow for the ring-expansion of ketones with [1.1.1]propellane.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
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